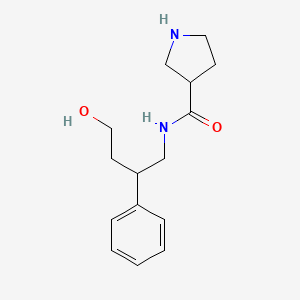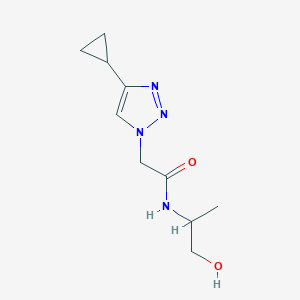![molecular formula C15H13BrFNO2 B6641521 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in studying protein trafficking and intracellular transport. BFA is a member of the acetamide family of compounds and has a molecular weight of 370.26 g/mol.
Mecanismo De Acción
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide acts by binding to a specific protein called ADP-ribosylation factor (ARF), which is involved in the formation of vesicles that transport proteins between different cellular compartments. This compound binding to ARF prevents the formation of these vesicles, leading to the inhibition of protein trafficking.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting protein trafficking, it has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide in lab experiments is its specificity for inhibiting the Golgi apparatus. This allows researchers to study the effects of disrupting protein trafficking without affecting other cellular processes. However, a limitation of using this compound is that it can be toxic to cells at high concentrations, which can complicate experimental results.
Direcciones Futuras
There are several potential future directions for research involving 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide. One area of interest is its potential use in the development of new cancer therapies, given its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanisms underlying this compound's anti-inflammatory properties and its potential use in treating inflammatory diseases. Finally, there is ongoing research into the development of new compounds that are structurally similar to this compound but with improved properties, such as reduced toxicity and increased specificity for ARF.
Métodos De Síntesis
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-fluoroaniline with 3-(hydroxymethyl)benzaldehyde, followed by a condensation reaction with acetic anhydride. The resulting product is purified through recrystallization to obtain this compound in its final form.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide has been used extensively in scientific research as a tool for studying protein trafficking and intracellular transport. It works by inhibiting the function of the Golgi apparatus, a cellular organelle responsible for the modification, sorting, and packaging of proteins. This compound causes the Golgi to disperse into the endoplasmic reticulum, leading to a disruption in protein trafficking and secretion.
Propiedades
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c16-12-4-5-14(17)11(7-12)8-15(20)18-13-3-1-2-10(6-13)9-19/h1-7,19H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKLDXXWYBOLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=C(C=CC(=C2)Br)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641445.png)
![N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)
![[1-[6-[(2-Methyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641463.png)

![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylpentanamide](/img/structure/B6641478.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-propan-2-yloxyphenyl)acetamide](/img/structure/B6641486.png)
![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)
![2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)
